molecular formula C17H16F2N2O3S B2748273 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide CAS No. 946257-89-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2748273
CAS RN: 946257-89-2
M. Wt: 366.38
InChI Key: BYYQKTLJKYMXBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide involves complex chemical reactions. The exact methods are not detailed in the available resources, but they likely involve the use of advanced techniques in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound is intricate, contributing to its unique properties . The exact structure is not available in the current resources, but related compounds have complex structures involving multiple bonds, aromatic rings, and functional groups .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of related sulfonamide compounds, highlighting methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide. The synthesis of novel sulfonamide derivatives has been achieved through various chemical reactions, providing insights into their structural properties and potential biological activities. For example, the synthesis of 4-phthalimidobenzenesulfonamide derivatives has been reported, demonstrating inhibitory activities against specific enzymes, suggesting a potential route for synthesizing and studying similar compounds (Soyer et al., 2016).

Biological Activities and Applications

  • Antimicrobial Activities : Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamides have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of related compounds in antimicrobial applications (Vanparia et al., 2010).

  • Enzyme Inhibition : Research on tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides, which share structural motifs with the compound , has revealed their potential as enzyme inhibitors. These findings suggest avenues for exploring this compound in similar contexts, potentially leading to new therapeutic agents (Borgohain et al., 2017).

  • Anticancer Properties : Sulfonamide derivatives have also been studied for their pro-apoptotic effects on cancer cells, indicating the therapeutic potential of sulfonamide compounds in cancer treatment. This research could inform further investigation into the anticancer applications of this compound (Cumaoğlu et al., 2015).

  • Neurological Applications : Isoquinolinesulfonamides have been identified as potent inhibitors of specific protein kinases, suggesting their utility in neurological research and treatment. The selective inhibition of these enzymes by compounds like H-89 underscores the potential of this compound in similar applications (Chijiwa et al., 1990).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQKTLJKYMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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